molecular formula C5H9NO<br>CH3(CH2)3NCO<br>C5H9NO B149574 Butyl isocyanate CAS No. 111-36-4

Butyl isocyanate

Cat. No. B149574
CAS RN: 111-36-4
M. Wt: 99.13 g/mol
InChI Key: HNHVTXYLRVGMHD-UHFFFAOYSA-N
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Description

Butyl isocyanate is a chemical compound that serves as a precursor for the production of various biologically active substances, including fungicides, preservatives, insecticides, and personal care products . It is involved in several chemical reactions and has been studied for its potential in synthesizing high molecular weight polymers and complex organometallic compounds .

Synthesis Analysis

The synthesis of butyl isocyanate can be achieved through different methods. One approach involves the thermolysis of carbamates, which is a process that can be catalyzed to improve yield and reduce the required temperature . Another method includes the reaction of Fe2(CO)9 with tert-butyl isocyanide under specific conditions to form mononuclear and isomeric octahedral complexes .

Molecular Structure Analysis

The molecular structure of butyl isocyanate has been determined through various techniques, including gas electron diffraction, which revealed that tert-butyl isocyanate exhibits a non-rigid structure with a large-amplitude torsional motion around the N=C bond . The carbon-nitrogen triple bond distance has been found to be consistent with other isocyanates .

Chemical Reactions Analysis

Butyl isocyanate participates in a variety of chemical reactions. It can undergo electropolymerization to form poly(n-butyl isocyanate) , interact with methyl compounds of transition metals to form insertion products , and react with phenylglycidyl ether to synthesize poly(2-oxazolidones) . Additionally, it can be modified through reactions with dextran to produce water-insoluble polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of butyl isocyanate are influenced by its molecular structure and reactivity. The compound's interaction with alcohols, under the influence of organometallic catalysts, leads to the formation of urethanes, showcasing its reactivity with nucleophiles . The stability and reaction kinetics of butyl isocyanate derivatives have been studied to understand their behavior in various conditions .

Scientific Research Applications

Precursor for Biologically Active Substances

Butyl isocyanate is extensively utilized as a precursor in the production of various biologically active substances. These include fungicides, preservatives, insecticides, and personal care products. It is created through non-catalytic thermal decomposition of N-alkylcarbamates in the gas phase, a process which has been studied extensively (Dashkin, Gordeev, Gafurov, & Mantrov, 2019).

Airborne Isocyanates Analysis

Butyl isocyanate has been involved in studies related to the analysis of airborne isocyanates. For instance, it has been evaluated for use in air sampling impinger solvents for capturing isocyanates, offering potential improvements over previously used solvents (Wu, Szklar, & Smith, 1997).

Degradation Product Analysis

As a degradation product of benomyl, n-butyl isocyanate's interaction with water leads to the formation of N,N'-dibutylurea. This process has been observed both in benlate formulations and on plants, offering insights into environmental and agricultural chemistry (Moye, Shilling, Aldrich, Gander, Buszko, Toth, Brey, Bechtel, & Tolson, 1994).

Inhibition of Enzymes

Butyl isocyanate demonstrates specific reactivity with serine proteinases such as chymotrypsin and elastase, leading to the inactivation of these enzymes. This has implications for understanding enzyme function and inhibition (Brown & Wold, 1971).

Occupational Health Concerns

n-Butyl isocyanate has been identified as a cause of ocular irritation in occupational settings, especially related to its presence as a degradation product of pesticides. This highlights the need for careful handling and awareness of degradation products in workplace safety (Matsukawa, Yokoyama, & Itoh, 2014).

Inhalation Challenges in Occupational Asthma

Butyl isocyanate has been used in studies exploring inhalation challenges for diagnosing occupational asthma, demonstrating the compound's relevance in medical research and occupational health (Caron, Boileau, Malo, & Leblond, 2010).

Polymerization and Electropolymerization

Butyl isocyanate plays a role in the polymerization processes, such as in the formation of high molecular weight poly(n-butyl isocyanate). This application is significant in materials science and polymer chemistry (Tidswell & Gilchrist, 1980).

Organometallic Catalysis

The catalysis of reactions involving n-butyl alcohol and isocyanates, with butyl isocyanate as a representative, has been investigated for insights into organometallic catalysis. This research is relevant in the field of catalysis and synthetic chemistry (Abbate & Ulrich, 1969).

Safety And Hazards

Butyl isocyanate is corrosive and highly flammable . Care must be taken to avoid contact with water, alcohols, acids, bases, and strong oxidizing agents . Vapors or mist may present a fire or explosion hazard, and elevated temperatures may cause the chemical to combust spontaneously . Vapors are heavier than air .

properties

IUPAC Name

1-isocyanatobutane
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InChI

InChI=1S/C5H9NO/c1-2-3-4-6-5-7/h2-4H2,1H3
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InChI Key

HNHVTXYLRVGMHD-UHFFFAOYSA-N
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Canonical SMILES

CCCCN=C=O
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Molecular Formula

C5H9NO, Array
Record name N-BUTYL ISOCYANATE
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Related CAS

25067-04-3
Record name Butane, 1-isocyanato-, homopolymer
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DSSTOX Substance ID

DTXSID6026872
Record name Butyl isocyanate
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Molecular Weight

99.13 g/mol
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Physical Description

N-butyl isocyanate appears as a clear, colorless liquid with a pungent odor. Very toxic by ingestion, and may also be toxic by skin absorption and inhalation. Vapors heavier than air. Less dense than water and insoluble in water. Produces toxic oxides of nitrogen during combustion., Colorless liquid;, COLOURLESS LIQUID.
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Boiling Point

115 °C
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Flash Point

66 °F (NFPA, 2010), 66 °F (19 °C) (Closed cup), 11 °C c.c.
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Solubility

SLIGHTLY SOL IN WATER, Solubility in water: reaction
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Density

0.880 g/cu cm at 20 °C, Isocyanates...are highly reactive and undergo addition reactions across the carbon-nitrogen double bond of the NCO group. Reactions with alcohols, carboxylic acids, and amines have been widely exploited...The basis for the high reactivity of the isocyanates is the low electron density of the central carbon...Electron withdrawing or donating substituents alter the electrophilic nature of the isocyanate...The reactivity of the isocyanates is also manifested in their tendency to react with themselves to form dimers, trimers, or higher oligomers and polymers. /Isocyanates/, 0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.05
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Vapor Density

3.00 (Air= 1), Relative vapor density (air = 1): 3.4
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Vapor Pressure

17.6 [mmHg], Vapor pressure, kPa at 20 °C: 2.1
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Mechanism of Action

The inactivation of guinea pig liver transglutaminase was investigated using aliphatic isocyanates. It was found that one equivalent of ethyl isocyanate reduced transglutaminase activity to less than 25% within 3 minutes. ... The isocyanates reacted slowly with the sulfhydryl groups of reduced glutathione, indicating enzyme inactivation with transglutaminase. The investigators concluded that alkyl isocyanates inactivate guinea pig liver transglutaminase by forming N-alkylthiocarbamyl ester with the single active site sulfhydryl group of the enzyme. /Aliphatic isocyanates/, Cutinase purified from Fusarium solani f. pisi was effectively inhibited by the fungicide benomyl. This irreversible inhibition was caused by the reaction of butylisocyanate, a breakdown product, with the active serine in the enzyme., Butyl isocyanate has been found to inactivate yeast alcohol dehydrogenase in a reaction involving 3 mol of SH-groups/mol of enzyme. /No information on the isomer/, Changes in the cytochrome P450 monooxygenase system were investigated in HepG2 cells treated for 24 hr with 1.25, 2.5, 5, 10 and 20 ug/mL of carbendazim (MBC) and n-butylisocyanate (BIC), the principal benomyl metabolites. The results show that n-butylisocyanate leads to a decrease in both ethoxyresorufin deethylase (P4501A1) (EROD) and ethoxycoumarin deethylase (P4502B) (ECOD), whereas MBC has no effect on EROD and increases ECOD. The decrease in ECOD and EROD activities after BIC treatment can be attributed to the detrimental action of this substance. The MBC-induced increase in ethoxycoumarin can be considered an enzyme-specific inductive phenomenon. This hypothesis was confirmed by Western immunoblot analysis and treatment with actinomycin D 8 x 10-4 uM: the first showed an increase in P4502B isoenzyme content and the second evidence of a partial block of the increase in ECOD activity induced by MBC. Given these results, MBC and BIC seem to be the metabolites responsible for the double opposite action of their parent compound benomyl. Data deriving from an equimolar mixture of the two metabolites suggest that benomyl activity on some cytochrome P450 isoenzymes is the result of a balance between the action of the single metabolites
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Product Name

Butyl isocyanate

Color/Form

Colorless liquid

CAS RN

111-36-4
Record name N-BUTYL ISOCYANATE
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Melting Point

-75 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl isocyanate
Reactant of Route 2
Reactant of Route 2
Butyl isocyanate
Reactant of Route 3
Reactant of Route 3
Butyl isocyanate
Reactant of Route 4
Reactant of Route 4
Butyl isocyanate
Reactant of Route 5
Reactant of Route 5
Butyl isocyanate
Reactant of Route 6
Reactant of Route 6
Butyl isocyanate

Citations

For This Compound
3,260
Citations
U Shmueli, W Traub… - Journal of Polymer Science …, 1969 - Wiley Online Library
An x-ray study of poly (N-butyl isocyanate)(PBIC) was undertaken with the aim of providing the structural information required for the calculation of its ultraviolet absorption spectrum. …
Number of citations: 136 onlinelibrary.wiley.com
F Bertini, F Hoffmann, C Appelt, W Uhl… - …, 2013 - ACS Publications
The methylene-bridged phosphinoalane tBu 2 PCH 2 AlMe 2 exists as a stable, dimeric Lewis adduct, which reacts with carbon dioxide and tert-butyl isocyanate at room temperature, …
Number of citations: 76 pubs.acs.org
H Yu, AJ Bur, LJ Fetters - The Journal of Chemical Physics, 1966 - pubs.aip.org
… n-Butyl isocyanate was purified on the vacuum line as follows. The monomer (",60 cc) was placed in a flask with finely ground calcium hydride and a stirring bar. The flask was then …
Number of citations: 90 pubs.aip.org
CS Tang, K Yanagihara, Y Zhang - Archives of environmental …, 1992 - Springer
… Using N 2 as purging gas, l-butyl isocyanate was collected … (WP) formulations showed 1-butyl isocyanate production. The … decomposition product, l-butyl isocyanate (BIC) in aqueous …
Number of citations: 16 link.springer.com
LW Wattenberg - Cancer Research, 1981 - AACR
… Comparable findings were obtained with rats fed ferf-butyl isocyanate and benzyl … The finding that ferf-butyl isocyanate and benzyl isothiocya nate cause levels of inhibition of mammary …
Number of citations: 220 aacrjournals.org
Y Nakanishi, Y Ishida, H Kawaguchi - Angewandte Chemie, 2017 - Wiley Online Library
… Dinitrogen complex 2 reacted with carbon dioxide, tert-butyl isocyanate, and phenylallene, … the reaction with two equivalents of tert-butyl isocyanate proceeded by insertion into the Ti−N …
Number of citations: 53 onlinelibrary.wiley.com
AJ Bur, DE Roberts - The Journal of Chemical Physics, 1969 - pubs.aip.org
The polymer chain configuration, molecular relaxation, and the dipole moment of poly(n‐butyl isocyanate), (–CO–NR–) n , where R = C 4 H 9 , have been studied by dielectric …
Number of citations: 127 pubs.aip.org
HA Moye, DG Shilling, HC Aldrich… - Journal of Agricultural …, 1994 - ACS Publications
… and cucumber plants are exposed to n-butyl isocyanate, iV.jV'-… that benomyl eliminates n-butyl isocyanate (BIC) in both … as a result of such butyl isocyanate elimination from benomyl and …
Number of citations: 16 pubs.acs.org
JU Grabow, N Heineking, W Stahl - Journal of Molecular Spectroscopy, 1992 - Elsevier
… This also holds for tert-butyl isocyanate, where internal … microwave transitions of tert-butyl isocyanate. The lines are split by … l-2% mixture of tert-butyl isocyanate in argon, at a stagnation …
Number of citations: 13 www.sciencedirect.com
F Arranz, M Sánchez‐Chaves… - … Chemistry and Physics, 1987 - Wiley Online Library
… kinetic features of the reaction of n-butyl isocyanate with poly(viny1 alcohol) without any … It has been found a linear dependence of reaction rate on polymer, n-butyl isocyanate, and …
Number of citations: 19 onlinelibrary.wiley.com

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